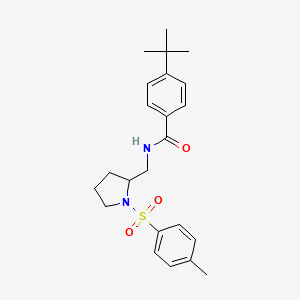![molecular formula C16H17BrN4O2S B2396564 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide CAS No. 1351645-84-5](/img/structure/B2396564.png)
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide" is a complex chemical structure featuring a unique combination of acetamido, dihydrothiazolopyridine, and bromophenyl groups. This distinct compound is known for its multifaceted applications in various scientific fields, particularly in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1
Starting Materials: 2-acetamido pyridine, bromobenzene derivatives.
Reaction Conditions: Heating under reflux with a suitable solvent such as dimethylformamide (DMF) and the use of a base like potassium carbonate (K2CO3).
Procedure: The 2-acetamido pyridine undergoes nucleophilic substitution with bromobenzene derivatives, followed by cyclization to form the thiazolopyridine ring structure.
Route 2
Starting Materials: Thiourea, 2-acetamido pyridine, 4-bromobenzoyl chloride.
Reaction Conditions: Sequential reaction steps involving acid-catalyzed cyclization and substitution reactions.
Procedure: Thiourea reacts with 2-acetamido pyridine under acidic conditions to form the thiazole ring, which then undergoes further substitution with 4-bromobenzoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production involves large-scale synthesis using automated reactors to maintain precise reaction conditions. Continuous monitoring of temperature, pressure, and reactant concentrations ensures high yields and purity of the final product. Solvent recovery and recycling processes are also integral to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), primarily affecting the acetamido group.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can reduce the thiazolopyridine ring, leading to the formation of dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Dimethylformamide (DMF), chloroform (CHCl3)
Catalysts: : Acidic or basic catalysts depending on the reaction type
Major Products
Oxidation Products: : Formation of oxidized derivatives at the acetamido group.
Reduction Products: : Formation of reduced derivatives at the thiazolopyridine ring.
Substitution Products: : Various substituted compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound finds extensive applications in scientific research due to its unique structural properties:
Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: : Investigated for potential therapeutic applications due to its bioactive properties.
Industry: : Used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets, including enzymes and receptors. The acetamido group facilitates binding through hydrogen bonding and van der Waals interactions, while the bromophenyl moiety enhances lipophilicity, allowing it to traverse cell membranes. The thiazolopyridine ring structure provides rigidity and specificity in binding to active sites.
Comparison with Similar Compounds
Unique Features
The combination of acetamido, dihydrothiazolopyridine, and bromophenyl groups is unique, providing a distinct set of chemical properties and biological activities not found in other compounds.
Similar Compounds
2-(2-acetamido-4,5-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide: : Similar in structure but differs in the position of functional groups.
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-chlorophenyl)acetamide: : Similar but contains a chlorine atom instead of a bromine atom, resulting in different chemical reactivity and biological activity.
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-fluorophenyl)acetamide: : Contains a fluorine atom, affecting its lipophilicity and interaction with biological targets.
This thorough exploration provides insight into the compound's preparation, reactivity, and applications across various fields.
Properties
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-10(22)18-16-20-13-6-7-21(8-14(13)24-16)9-15(23)19-12-4-2-11(17)3-5-12/h2-5H,6-9H2,1H3,(H,19,23)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGGNZZHNXIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)
![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)
![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)



![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)



